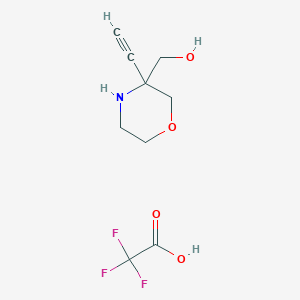
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid: is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.1911 . This compound is characterized by the presence of an ethynyl group attached to a morpholine ring, along with a methanol group and trifluoroacetic acid.
Preparation Methods
The synthesis of (3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid involves several steps. The synthetic routes typically include the formation of the morpholine ring, followed by the introduction of the ethynyl group and the methanol group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The ethynyl group and the methanol group can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The ethynyl group and the morpholine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
(3-Ethynylmorpholin-3-yl)methanol,trifluoroaceticacid can be compared with other similar compounds, such as:
(3-Ethynylmorpholin-3-yl)methanol: Lacks the trifluoroacetic acid group.
(3-Ethynylmorpholin-3-yl)methanol,hydrochloride: Contains a hydrochloride group instead of trifluoroacetic acid.
(3-Ethynylmorpholin-3-yl)methanol,acetate: Contains an acetate group instead of trifluoroacetic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
(3-ethynylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-2-7(5-9)6-10-4-3-8-7;3-2(4,5)1(6)7/h1,8-9H,3-6H2;(H,6,7) |
InChI Key |
SISNMQFWRZUJQA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(COCCN1)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















